molecular formula C6H4BrN3 B3045844 5-Bromo-6-methylpyrimidine-4-carbonitrile CAS No. 114969-85-6

5-Bromo-6-methylpyrimidine-4-carbonitrile

Cat. No.: B3045844
CAS No.: 114969-85-6
M. Wt: 198.02 g/mol
InChI Key: IHVQXLDXNIMTEY-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyrimidine-4-carbonitrile (CAS 114969-85-6) is a brominated pyrimidine derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound is characterized by its molecular formula of C 6 H 4 BrN 3 and a molecular weight of 198.02 g/mol . As a multifunctional heteroaromatic building block, it is designed to participate in established cross-coupling chemistries, such as Suzuki, Stille, and Heck reactions, enabling rapid access to a diverse array of novel 4-substituted pyrimidine structures . The presence of both a bromo substituent and a nitrile group on the pyrimidine ring allows for sequential and selective functionalization, making it a key monomer for constructing compound libraries and exploring new chemical space in medicinal chemistry programs. Researchers value this scaffold for its potential in developing biologically active molecules. For safe handling, please note the following hazard statements: Harmful if swallowed (H302), in contact with skin (H312), causes skin irritation (H315), serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVQXLDXNIMTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551367
Record name 5-Bromo-6-methylpyrimidine-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114969-85-6
Record name 5-Bromo-6-methylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 6 Methylpyrimidine 4 Carbonitrile

Classical and Contemporary Synthetic Routes to Halogenated Pyrimidine (B1678525) Carbonitriles

The synthesis of halogenated pyrimidine carbonitriles, such as 5-Bromo-6-methylpyrimidine-4-carbonitrile, predominantly relies on the displacement of a suitable leaving group, typically a halide, from an activated pyrimidine core. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), making this a viable and widely applied strategy.

Synthesis from 5-Bromo-4-chloro-6-methylpyrimidine (B1275720)

A primary and direct route to this compound involves the substitution of the chlorine atom at the C4 position of 5-Bromo-4-chloro-6-methylpyrimidine with a cyanide nucleophile. The chloro group at this position is activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen atoms. Various cyanide sources and reaction promoters can be employed to achieve this transformation.

The use of potassium cyanide (KCN) in conjunction with a crown ether, such as 18-crown-6 (B118740) (1,4,7,10,13,16-Hexaoxacyclooctadecane), is a well-established method for enhancing the reactivity of anionic nucleophiles in organic solvents. Crown ethers function by sequestering the metal cation (K⁺) within their hydrophilic cavity, which disrupts the ion pair of the salt. This process leaves a "naked," highly reactive cyanide anion in the solution, thereby increasing the rate of nucleophilic substitution.

In this specific synthesis, 18-crown-6 complexes the potassium ion, increasing the solubility and nucleophilicity of the cyanide ion in a suitable aprotic solvent. This allows the reaction to proceed under milder conditions than would be possible with the salt alone.

Table 1: Representative Conditions for KCN/Crown Ether Mediated Cyanation This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

EntryCyanide SourcePromoterSolventTemperature (°C)Time (h)Yield (%)
1KCN18-Crown-6Acetonitrile801285
2KCN18-Crown-6Toluene1101078
3KCNNoneAcetonitrile8048<10

An alternative to the KCN/crown ether system is the use of quaternary ammonium (B1175870) salts like tetra-n-butylammonium cyanide (TBACN). cymitquimica.comnih.gov TBACN is an organic-soluble source of the cyanide ion, which exists as a dissociated ion pair in many aprotic solvents. cymitquimica.com This inherent solubility and the availability of a free cyanide nucleophile often obviate the need for a phase-transfer catalyst or crown ether. cymitquimica.com The reaction with 5-Bromo-4-chloro-6-methylpyrimidine proceeds smoothly, typically in polar aprotic solvents, to yield the desired nitrile. This method is often favored for its milder conditions and simpler reaction setup.

Table 2: Representative Conditions for TBACN Mediated Cyanation This table presents hypothetical, yet chemically plausible, data for illustrative purposes.

EntryCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1TBACNDMF60692
2TBACNDMSO70590
3TBACNAcetonitrile80888

Alternative Precursor Strategies for the Pyrimidine Core

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, temperature, and the nature of the cyanide source.

Temperature and Pressure Influences on Reaction Kinetics

The rate of formation of this compound is significantly influenced by reaction temperature. In transition metal-catalyzed cyanation reactions, elevated temperatures are generally required to overcome the activation energy of the carbon-carbon bond formation. For instance, in copper-catalyzed cyanations of related bromo-aromatics, temperatures around 130°C are often utilized to achieve a reasonable reaction rate and yield. researchgate.net While specific kinetic studies on this exact compound are not widely published, general chemical principles dictate that an increase in temperature will increase the reaction rate. However, excessively high temperatures can lead to decomposition of the pyrimidine ring or the formation of unwanted byproducts, necessitating careful optimization.

Pressure is a less critical kinetic parameter for this type of liquid-phase synthesis unless volatile reagents or solvents are used at temperatures exceeding their boiling points. Most cyanation reactions are conducted in high-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), where the system is maintained at atmospheric pressure. High-pressure studies on the parent pyrimidine ring have shown that it remains stable under typical synthetic conditions but can undergo phase transitions and eventual ring-opening at extreme pressures (above 14.5 GPa), which are far beyond the scope of standard laboratory synthesis. researchgate.net

Catalyst Systems for Carbonitrile Formation

The conversion of a 5-bromo-6-methyl-4-halopyrimidine to the final carbonitrile product is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Several catalyst systems are effective for the cyanation of aryl and heteroaryl halides.

Copper-Catalyzed Cyanation: The Rosenmund-von Braun reaction and its modern variants are well-established methods. A notable system employs Copper(I) iodide (CuI) as the catalyst, often in conjunction with a ligand to improve solubility and catalytic activity. For the cyanation of 5-bromopyrimidine, a close structural analog, a system using CuI with per-6-amino-β-cyclodextrin as a supramolecular ligand and potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source has proven effective. researchgate.net This method often requires polar aprotic solvents and elevated temperatures.

Palladium-Catalyzed Cyanation: Palladium complexes are highly efficient catalysts for cyanation. A dependable procedure for aryl bromides uses a palladium catalyst with a phosphine (B1218219) ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and a cyanide source like zinc cyanide (Zn(CN)₂) or sodium cyanide (NaCN). organic-chemistry.org These reactions can often proceed under milder conditions than copper-catalyzed systems.

Nickel-Catalyzed Cyanation: More recently, cost-effective nickel catalysts have been developed. A photochemically enabled, nickel-catalyzed method uses 1,4-dicyanobenzene as a cyanating agent, avoiding the use of highly toxic metal cyanides. organic-chemistry.org This reaction proceeds under visible light irradiation at room temperature, offering a greener and milder alternative. organic-chemistry.org

Table 1: Comparison of Catalyst Systems for Heteroaryl Cyanation
Catalyst SystemCyanide SourceTypical ConditionsSubstrate ExampleReference
CuI / amino-β-cyclodextrinK₄[Fe(CN)₆]130 °C, 36 h5-Bromopyrimidine researchgate.net
PdCl₂(dppf)KCN100-120 °CAryl Bromides researchgate.net
NiI₂ / dtbbpy1,4-DicyanobenzeneVisible Light (390-395 nm), 16 hAryl Bromides organic-chemistry.org

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be isolated from the reaction mixture, which contains residual catalysts, unreacted starting materials, and byproducts. A multi-step purification process involving chromatographic and non-chromatographic methods is typically employed.

Chromatographic Separations (e.g., Supercritical Fluid Chromatography for Atropenantiomers)

Standard column chromatography using silica (B1680970) gel is a common method for purifying pyrimidine derivatives. A solvent system of appropriate polarity, such as a mixture of heptane (B126788) and ethyl acetate (B1210297), is used to separate the target compound from impurities.

A more advanced technique, Supercritical Fluid Chromatography (SFC), is particularly valuable for the separation of stereoisomers. wikipedia.org While this compound is achiral, it can serve as a building block for more complex molecules that may exhibit a form of axial chirality known as atropisomerism. wikipedia.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org This phenomenon has been observed in complex, substituted pyrimidine scaffolds, such as imidazolopyrimidine inhibitors, where bulky substituents create a high energy barrier to rotation. nih.gov

Should this compound be used to synthesize a derivative with a large, ortho-substituted aryl group (for example, via Suzuki coupling at the C5-bromo position), the resulting molecule could exist as a stable pair of atropenantiomers. SFC is the premier chromatographic technique for separating such chiral compounds on both analytical and preparative scales. chromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase, offering faster separations, reduced organic solvent consumption, and unique selectivity compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.com

Crystallization and Precipitation Methods

Crystallization is a powerful technique for obtaining highly pure solid material. The process involves dissolving the crude or semi-purified compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 6 Methylpyrimidine 4 Carbonitrile

Reactivity at the Bromine Moiety

The bromine atom attached to the pyrimidine (B1678525) ring is a key functional group for derivatization, primarily through substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring and the adjacent nitrile group.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of aryl halides bearing electron-withdrawing groups. libretexts.org In 5-bromo-6-methylpyrimidine-4-carbonitrile, the pyrimidine ring is inherently electron-deficient, and this effect is amplified by the cyano group, making the ring susceptible to nucleophilic attack. youtube.com Although the bromine atom is the leaving group, the attack can occur at the carbon atom to which it is attached.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govmdpi.com This reaction is widely used to form biaryl structures. For this compound, a Suzuki coupling with various aryl or heteroaryl boronic acids can introduce diverse substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], in the presence of a base like potassium carbonate or potassium phosphate. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions Data is illustrative of typical conditions for similar bromo-heteroaryl substrates.

Coupling Partner (Ar-B(OH)₂) Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/H₂O Good to Excellent
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₃PO₄ Toluene Good to Excellent
Thiophene-2-boronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane (DME) Good to Excellent
Pyridine-3-boronic acid Pd(PPh₃)₄ Na₂CO₃ Acetonitrile Moderate to Good

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) and requires a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine. libretexts.orgorganic-chemistry.org Applying this reaction to this compound allows for the introduction of various alkynyl groups at the C5 position, leading to the synthesis of arylalkynes. libretexts.org

Table 2: General Conditions for Sonogashira Coupling Reactions Data is illustrative of typical conditions for similar substrates.

Alkyne Partner Palladium Catalyst Copper Co-catalyst Base Solvent
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine (TEA) Tetrahydrofuran (B95107) (THF)
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylamine (DIPA) Toluene
1-Hexyne Pd(dppf)Cl₂ CuI Piperidine N,N-Dimethylformamide (DMF)

Heck Reaction: While less common for this specific substrate compared to Suzuki and Sonogashira couplings, the Heck reaction could potentially be used to couple the C5 position with alkenes. This reaction also utilizes a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene.

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved under various reducing conditions. A common method is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) and a base such as sodium acetate (B1210297) or triethylamine to neutralize the HBr byproduct. Other methods include the use of reducing agents like zinc dust in acetic acid or treatment with phosphinic acid in the presence of a palladium catalyst. This reaction yields 6-methylpyrimidine-4-carbonitrile, effectively removing the bromine handle when it is no longer needed for further derivatization.

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be converted into several other important functionalities, most notably amides, carboxylic acids, and amines.

The nitrile group can be hydrolyzed under either acidic or basic conditions. savemyexams.comyoutube.com The reaction proceeds through the intermediate formation of an amide.

Partial Hydrolysis to Amide: Careful control of reaction conditions, such as using mild acid or base and lower temperatures, can allow for the isolation of the corresponding amide, 5-bromo-6-methylpyrimidine-4-carboxamide. youtube.com For instance, treatment with concentrated sulfuric acid at a controlled temperature can favor the formation of the amide.

Complete Hydrolysis to Carboxylic Acid: More forcing conditions, such as heating in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), will lead to the complete hydrolysis of the nitrile group to a carboxylic acid, yielding 5-bromo-6-methylpyrimidine-4-carboxylic acid. savemyexams.comyoutube.com If basic hydrolysis is performed, a final acidification step is required to protonate the resulting carboxylate salt. savemyexams.com

The nitrile group can be reduced to a primary amine, providing a pathway to (5-bromo-6-methylpyrimidin-4-yl)methanamine. This transformation is typically accomplished using powerful reducing agents. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A common and effective reagent for the reduction of nitriles to primary amines is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: Another method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas at high pressure in the presence of a metal catalyst such as Raney nickel or rhodium on alumina. This method is often considered "greener" but may require more specialized equipment.

Table 3: Common Reagents for Nitrile Reduction

Reagent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) Primary Amine
H₂ / Raney Nickel Ethanol / Ammonia Primary Amine
Diisobutylaluminium hydride (DIBAL-H) Toluene Aldehyde (via imine intermediate)
Sodium Borohydride (NaBH₄) / CoCl₂ Methanol Primary Amine

Cycloaddition Reactions

While specific cycloaddition reactions involving this compound are not extensively documented, the pyrimidine core can participate in such transformations, typically acting as the azadiene component in inverse-electron-demand Diels-Alder reactions. The electron-withdrawing nature of the bromo and cyano substituents enhances the electron-deficient character of the pyrimidine ring, making it a suitable candidate for [4+2] cycloaddition reactions with electron-rich dienophiles. acs.org For instance, pyrimidines have been shown to react with ynamides in intramolecular [4+2] cycloadditions, which proceed through a cycloaddition/retro-cycloaddition sequence. acs.org Another potential pathway is the [3+2] dipolar cycloaddition, a common method for constructing five-membered heterocyclic rings. uchicago.edusci-rad.com

The viability of these reactions with this compound would depend on the specific dienophile or dipole and the reaction conditions. The substitution pattern on the pyrimidine ring will influence the regioselectivity of the cycloaddition.

Reaction Type Reactant Class Potential Product Notes
[4+2] CycloadditionElectron-rich alkenes/alkynesFused pyridine (B92270) systemsThe electron-deficient pyrimidine acts as the diene.
[3+2] Cycloaddition1,3-Dipoles (e.g., azides, nitrones)Fused five-membered heterocyclic systemsProvides access to diverse heterocyclic scaffolds.

Reactivity of the Methyl Group

The methyl group can undergo a variety of transformations to introduce new functional groups. One common strategy is free-radical halogenation, which typically occurs at the benzylic-like position of alkyl-substituted heterocycles. youtube.comyoutube.com For instance, side-chain chlorination of methylpyridines can be achieved using chlorine radicals, with the extent of chlorination controllable by the reaction conditions. google.com

Oxidation of the methyl group is another important derivatization pathway. Reagents like selenium dioxide have been used for the oxidation of methyl groups on pyrimidine rings to form aldehydes. researchgate.net For example, 6-methyl-2,4-dioxopyrimidine can be oxidized to the corresponding orotic aldehyde. researchgate.net More generally, the oxidation of methyl groups on pyrimidines can lead to hydroxymethyl or formyl derivatives, which are valuable intermediates for further synthesis. nih.gov

Reaction Type Reagent Product Reference Example
Side-Chain HalogenationN-Bromosuccinimide (NBS) / Cl26-(Halomethyl)pyrimidineHalogenation of methylpyridines youtube.comgoogle.com
Oxidation to AldehydeSelenium Dioxide (SeO2)Pyrimidine-6-carbaldehydeOxidation of 6-methyl-2,4-dioxopyrimidine researchgate.net
Oxidation to HydroxymethylVaries6-(Hydroxymethyl)pyrimidineConversion of 2'-deoxyuridine (B118206) to thymidine (B127349) via a 5-hydroxymethyl intermediate nih.gov

Pyrimidine Ring Modifications

The pyrimidine ring itself is amenable to several modification strategies, including N-oxidation and electrophilic substitution, which can be used to tune the electronic properties and introduce new functionalities.

N-oxidation of pyrimidines is a common transformation that can alter the reactivity of the ring and provide a handle for further functionalization. wikipedia.org The reaction is typically carried out using peracids, such as m-chloroperbenzoic acid (mCPBA) or peracetic acid. cdnsciencepub.comrsc.org For unsymmetrical pyrimidines, the site of N-oxidation is influenced by the electronic effects of the substituents. Electron-donating groups generally direct oxidation to the para nitrogen atom. cdnsciencepub.com In the case of this compound, the nitrogen at position 1 (N1) is para to the methyl group (an electron-donating group), while the nitrogen at position 3 (N3) is ortho to the methyl group and meta to the bromo and cyano groups. Therefore, N-oxidation would be expected to occur preferentially at the N1 position.

The resulting N-oxides are versatile intermediates. For example, they can undergo rearrangement reactions, such as the Boekelheide rearrangement, to introduce substituents on the ring. researchgate.net

Oxidizing Agent Typical Conditions Expected Major Product
m-Chloroperbenzoic acid (mCPBA)Inert solvent (e.g., CH2Cl2), room temperatureThis compound 1-oxide
Peracetic acidAcetic acid, room temperatureThis compound 1-oxide

Due to the presence of two deactivating nitrogen atoms, the pyrimidine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene. wikipedia.org However, the presence of activating groups can facilitate such reactions, which typically occur at the C5 position, the least electron-deficient carbon atom. wikipedia.orgresearchgate.net In this compound, the C5 position is already substituted with a bromine atom.

A notable reaction of a related compound, 5-bromopyrimidine, is its Brønsted acid-catalyzed electrophilic alkylation of arenes. rsc.org In this reaction, protonation of a ring nitrogen generates a highly electrophilic pyrimidinium species that can undergo a Friedel-Crafts-type reaction with electron-rich arenes. rsc.org This reaction proceeds via an SEAr mechanism and results in the formation of a C-C bond at the C4 or C6 position of the pyrimidine ring. rsc.org For this compound, the presence of the methyl group at C6 and the cyano group at C4 would sterically and electronically influence the outcome of such a reaction.

The regioselective functionalization of the pyrimidine ring can be achieved through various strategies, including the use of organometallic reagents. uaeu.ac.ae For instance, directed metallation using sterically hindered bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to be effective for the C2 zincation of pyrimidines. nih.gov This approach allows for the introduction of electrophiles at a specific position.

Furthermore, the bromine atom at the C5 position is a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. 5-Bromopyrimidines can be converted to the corresponding 5-pyrimidylboronic acids, which can then be coupled with various (hetero)aryl halides to form C-C bonds. nih.gov This strategy provides a powerful tool for the synthesis of complex biaryl and heteroaryl structures.

Methodology Reagent Position of Functionalization Potential Application
Directed MetallationTMPZnCl·LiClC2Introduction of various electrophiles
Suzuki Cross-CouplingBoronic acids / Esters, Pd catalystC5 (replacing Br)Synthesis of biaryl and heteroaryl derivatives

Application of Protecting Group Strategies in Synthesis and Derivatization

The structure of this compound presents several reactive sites: the pyrimidine ring nitrogens, the bromine atom at the 5-position, the methyl group at the 6-position, and the cyano group at the 4-position. The necessity for protecting groups arises when a planned chemical transformation at one site could be compromised by undesired side reactions at another.

While specific documented examples for this compound are scarce, the principles of protecting group chemistry can be applied based on the known reactivity of similar pyrimidine systems. For instance, in the synthesis of related 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, the amino group is often protected to allow for selective modifications at other positions of the pyrimidine ring.

A common strategy involves the use of the tert-butyloxycarbonyl (Boc) group to protect amino functionalities. This approach is valuable when performing reactions that are sensitive to the presence of a primary amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a versatile tool in multistep synthesis.

In the context of this compound, while it lacks a primary amino group, the pyrimidine ring nitrogens themselves can sometimes participate in undesired reactions. Depending on the reaction conditions, protection of a ring nitrogen might be necessary to direct a reaction to a different part of the molecule. For example, if a strong organometallic reagent is used to functionalize the methyl group, protection of a ring nitrogen could prevent competitive metalation or coordination.

The reactivity of the cyano group in heteroaromatic compounds is another important consideration. The carbon atom of the cyano group is electrophilic, particularly due to the electron-withdrawing nature of the pyrimidine ring. nih.gov In reactions involving strong nucleophiles intended to displace the bromine atom, the cyano group could potentially undergo nucleophilic attack. While the cyano group is generally considered a robust functional group, in specific contexts, its temporary conversion to a less reactive moiety might be a plausible, though less common, protective strategy.

Furthermore, the methyl group at the 6-position can be a site for functionalization, for example, through deprotonation followed by reaction with an electrophile. In such cases, if other parts of the molecule are more acidic or reactive towards the base used, a protecting group strategy would be essential to achieve the desired outcome.

The following table outlines potential protecting group strategies that could be hypothetically applied to this compound based on general principles of organic synthesis.

Functional Group to ProtectPotential Protecting GroupConditions for ProtectionConditions for DeprotectionRationale for Protection
Pyrimidine Ring NitrogenMethoxymethyl (MOM)MOM-Cl, BaseAcidic hydrolysisTo prevent N-alkylation or other reactions at the ring nitrogen during functionalization of other parts of the molecule.
Pyrimidine Ring NitrogenSilyl groups (e.g., TBS)Silyl chloride, BaseFluoride source (e.g., TBAF)To increase solubility in organic solvents and prevent reactions at the ring nitrogen.

Mechanistic Investigations and Reaction Pathways Involving 5 Bromo 6 Methylpyrimidine 4 Carbonitrile

Elucidation of Reaction Mechanisms in Synthetic Transformations

The primary reaction pathway for 5-Bromo-6-methylpyrimidine-4-carbonitrile involves nucleophilic aromatic substitution (SNAr). In these reactions, the electron-deficient pyrimidine (B1678525) ring, further activated by the electron-withdrawing nitrile group, facilitates the displacement of the bromide ion by a nucleophile.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. sci-hub.ru First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrile group. The second step involves the departure of the bromide leaving group, restoring the aromaticity of the pyrimidine ring.

Recent studies on similar electron-deficient arenes suggest that the mechanism of SNAr reactions can exist on a continuum between a stepwise and a concerted process. nih.govrsc.org The precise mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, reactions with protic nucleophiles like amines may be subject to general base catalysis. nih.gov

While specific studies on this compound are limited, the reaction pathways can be inferred from related systems. The presence of the methyl group at the 6-position can exert a modest steric and electronic effect on the reaction rate and regioselectivity.

Table 1: Plausible Intermediates in SNAr Reactions of this compound This table is based on generalized SNAr mechanisms and represents hypothetical intermediates for illustrative purposes, as specific experimental data for this compound is not readily available.

Reactant Nucleophile Putative Intermediate (Meisenheimer Complex) Product
This compound Methoxide (CH₃O⁻) 5-bromo-5-methoxy-6-methyl-5,6-dihydropyrimidine-4-carbonitrile anion 5-Methoxy-6-methylpyrimidine-4-carbonitrile
This compound Ammonia (NH₃) 5-amino-5-bromo-6-methyl-5,6-dihydropyrimidine-4-carbonitrile anion 5-Amino-6-methylpyrimidine-4-carbonitrile
This compound Thiophenoxide (C₆H₅S⁻) 5-bromo-6-methyl-5-(phenylthio)-5,6-dihydropyrimidine-4-carbonitrile anion 6-Methyl-5-(phenylthio)pyrimidine-4-carbonitrile

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of SNAr reactions involving this compound are expected to follow a second-order rate law, being first order in both the pyrimidine substrate and the nucleophile. The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

Thermodynamically, the reactions are generally favorable when the incoming nucleophile forms a stronger bond with the pyrimidine ring than the departing bromide. The stability of the final product relative to the reactants provides the driving force for the reaction.

Kinetic studies on analogous systems often utilize techniques like UV-Vis spectroscopy or HPLC to monitor the disappearance of reactants and the formation of products over time. researchgate.net From these studies, rate constants and activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Representative SNAr Reaction The following data are illustrative and based on typical values for SNAr reactions of similar aromatic halides, as specific experimental values for this compound are not available in the cited literature.

Reaction Parameter Hypothetical Value Significance
Rate Constant (k) at 298 K 1.5 x 10⁻³ L mol⁻¹ s⁻¹ Indicates a moderately fast reaction under standard conditions.
Activation Energy (Ea) 65 kJ/mol Represents the energy barrier that must be overcome for the reaction to occur.
Enthalpy of Activation (ΔH‡) 62 kJ/mol The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡) -80 J/(mol·K) A negative value suggests a more ordered transition state, consistent with the formation of a Meisenheimer complex.
Gibbs Free Energy of Activation (ΔG‡) 86 kJ/mol The overall free energy barrier for the reaction.
Enthalpy of Reaction (ΔH) -45 kJ/mol A negative value indicates an exothermic reaction.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and understanding reaction mechanisms. sumitomo-chem.co.jpijcce.ac.irechemcom.commdpi.com For this compound, DFT calculations can be employed to model the SNAr reaction pathway. These calculations can provide insights into the geometries and energies of reactants, transition states, intermediates, and products.

Theoretical calculations can help to:

Visualize Transition States: Determine the three-dimensional structure of the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Barriers: Predict the activation energy of the reaction, which is crucial for understanding its kinetics.

Assess Intermediate Stability: Evaluate the stability of the Meisenheimer complex, which can influence the reaction mechanism.

Predict Spectroscopic Properties: Calculated NMR or IR spectra of proposed intermediates can be compared with experimental data to support their existence. sumitomo-chem.co.jp

For example, a computational study of a related bromo-substituted heterocyclic compound reacting via a Suzuki-Miyaura coupling reaction utilized DFT to model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. mdpi.com A similar approach could be applied to palladium-catalyzed cross-coupling reactions involving this compound.

Stereochemical Considerations and Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.govwikipedia.org This phenomenon is observed in many pharmaceutically relevant scaffolds. acs.org In the context of derivatives of this compound, atropisomerism could arise if a bulky group is introduced at the 5-position, creating a significant steric barrier to rotation around the C5-substituent bond.

The stability of atropisomers is classified based on their half-life of racemization. acs.orgacademie-sciences.fr

Class 1: Rapidly interconverting, considered achiral.

Class 2: Moderately stable, can be challenging for drug development.

Class 3: Stable and isolable, often requiring development as single isomers.

While there are no specific reports of stable atropisomers of this compound itself, the introduction of a large aryl or heteroaryl group at the 5-position could potentially lead to the formation of atropisomers. The steric hindrance between the ortho-substituents on the newly introduced ring and the methyl and nitrile groups on the pyrimidine ring would be the determining factor for the rotational barrier. ulisboa.pt The study of such atropisomers would be of significant interest, as different atropisomers of a compound can exhibit vastly different biological activities. nih.gov

Table 3: Classification of Atropisomer Stability

Class Half-life (t₁/₂) at 37 °C Rotational Energy Barrier (ΔG‡)
Class 1 < 60 s < 20 kcal/mol
Class 2 60 s to 4.5 years 20-30 kcal/mol
Class 3 > 4.5 years > 30 kcal/mol

Applications and Advanced Materials Chemistry of 5 Bromo 6 Methylpyrimidine 4 Carbonitrile As a Synthetic Building Block

Utilization in the Synthesis of Heteroaromatic Compounds

5-Bromo-6-methylpyrimidine-4-carbonitrile serves as a key intermediate in the synthesis of a wide array of more complex heteroaromatic compounds. Its utility stems from the reactivity of the bromo substituent, which is highly amenable to palladium-catalyzed cross-coupling reactions. orgsyn.org These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

One of the most prominent applications is in the Suzuki-Miyaura coupling reaction, where the bromo-pyrimidine is coupled with various aryl or heteroaryl boronic acids or their esters. mdpi.comwikipedia.org This reaction facilitates the introduction of diverse aromatic and heterocyclic moieties at the 5-position of the pyrimidine (B1678525) ring, leading to the formation of biaryl and hetero-biaryl structures. organic-chemistry.org These structures are prevalent in many areas of chemical science, including pharmaceuticals and materials science. The reaction conditions are typically mild, and a wide range of commercially available boronic acids can be used, making this a highly modular approach to molecular design. orgsyn.org

The following table illustrates the potential for creating diverse heteroaromatic systems using this compound as a starting material via Suzuki coupling.

Reactant 2 (Ar-B(OH)₂)Catalyst SystemResulting Heteroaromatic CorePotential Application Area
Phenylboronic acidPd(PPh₃)₄ / Base5-Phenyl-6-methylpyrimidineMedicinal Chemistry
Thiophene-2-boronic acidPd(dppf)Cl₂ / Base5-(Thiophen-2-yl)-6-methylpyrimidineOrganic Electronics
Pyridine-3-boronic acidPd₂(dba)₃ / Ligand / Base5-(Pyridin-3-yl)-6-methylpyrimidineLigand Design
Indole-5-boronic acidPd(OAc)₂ / Ligand / Base5-(Indol-5-yl)-6-methylpyrimidineBioactive Molecules

Role as a Precursor in Medicinal Chemistry Target Synthesis

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA. jacsdirectory.comnovapublishers.com Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govias.ac.in this compound is a strategic precursor for accessing novel, pharmacologically relevant molecules.

The dopamine (B1211576) D1 receptor is a critical target in the central nervous system for the treatment of neurological and psychiatric disorders. nih.gov The development of selective D1 receptor agonists is a significant goal in drug discovery. nih.gov While specific synthetic routes starting directly from this compound are proprietary or part of ongoing research, its structure is ideally suited for the synthesis of non-catechol D1 agonists.

The synthesis of such complex molecules often involves the coupling of a heterocyclic core with other fragments. The bromo-substituent on the pyrimidine ring can be readily replaced using palladium-catalyzed reactions like the Buchwald-Hartwig amination to introduce amine-containing side chains, which are crucial for receptor interaction. wikipedia.orglibretexts.org The methyl and nitrile groups on the pyrimidine ring provide specific steric and electronic features that can be fine-tuned to achieve the desired affinity and efficacy at the dopamine D1 receptor.

The versatility of this compound extends to a wide range of other therapeutic targets. The bromo group can be functionalized through various cross-coupling reactions to synthesize compounds with diverse biological activities. jacsdirectory.com

For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents. nih.gov Furthermore, the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for treating pulmonary arterial hypertension, involved intermediates based on substituted bromo-pyrimidines. researchgate.net This highlights the industrial relevance of such building blocks in the production of active pharmaceutical ingredients (APIs).

The following table summarizes potential transformations of this compound to yield pharmacologically relevant scaffolds.

Reaction TypeReagentResulting Functional GroupTarget Class Example
Buchwald-Hartwig AminationAryl/alkyl amine5-Amino-pyrimidineKinase Inhibitors
Suzuki CouplingArylboronic acid5-Aryl-pyrimidineCOX-2 Inhibitors nih.gov
Sonogashira CouplingTerminal alkyne5-Alkynyl-pyrimidineAntiviral Agents
Stille CouplingOrganostannane5-Aryl/vinyl-pyrimidineVarious APIs

Applications in Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. nih.gov This property makes pyrimidine derivatives valuable as ligands in coordination chemistry. Coordination complexes are vital in catalysis, materials science, and bioinorganic chemistry. nih.gov

This compound can function as a monodentate ligand through one of its ring nitrogen atoms. More significantly, it serves as a platform for creating more complex, multidentate ligands. The bromo- a position is a synthetic handle that can be used to introduce other coordinating groups (e.g., pyridines, imidazoles, or amines) via cross-coupling reactions. This allows for the rational design of ligands with specific geometries and electronic properties tailored for particular metal ions and applications, such as catalysis or the development of metal-organic frameworks (MOFs). The nitrile group can also participate in coordination, further enhancing the versatility of the resulting ligands.

Development of Novel Organic Materials and Polymers

The field of organic electronics relies on conjugated molecules that possess specific optical and electronic properties. Heterocyclic compounds, including pyrimidines, are increasingly incorporated into the design of novel organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

This compound is a promising building block for these materials. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, are key methods for synthesizing the highly conjugated, star-shaped, and polymeric structures used in organic semiconductors. nih.gov By coupling the bromo-pyrimidine with various aromatic amines or boronic acids, it is possible to construct extended π-conjugated systems. nih.gov The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing nitrile group, can be used to tune the energy levels (HOMO/LUMO) of the resulting material, which is critical for optimizing device performance.

Strategic Importance in Multi-Step Organic Synthesis

This bifunctionality allows for a modular and convergent synthetic strategy, where complex parts of a target molecule are synthesized separately and then joined together. This approach is often more efficient than linear synthesis. The stability and reactivity profile of this pyrimidine derivative make it suitable for use in modern synthetic technologies, including automated synthesis and continuous flow processes, which are becoming increasingly important in the pharmaceutical and fine chemical industries for rapid compound library generation and process optimization. researchgate.netsyrris.jpchemrxiv.org

Future Directions and Emerging Research Avenues for 5 Bromo 6 Methylpyrimidine 4 Carbonitrile

Exploration of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 5-Bromo-6-methylpyrimidine-4-carbonitrile is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for pyrimidine (B1678525) derivatives. Current time information in Winnipeg, CA.mdpi.comresearchgate.netresearchgate.netktu.edu The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. uni.luchemscene.com Investigating the synthesis of this compound using microreactor technology could lead to higher purity products and more efficient production.

Green Catalysts and Solvents: The use of reusable solid acid catalysts, ionic liquids, or solvent-free reaction conditions are promising avenues for making the synthesis more sustainable. growingscience.comnih.govgoogle.comresearchgate.net Research into identifying suitable green catalysts and solvent systems will be crucial.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. semanticscholar.orgepo.org Exploring enzymatic routes for the synthesis or modification of pyrimidine derivatives could provide novel and sustainable pathways. semanticscholar.orgepo.org

A comparative look at potential sustainable methods is presented below:

MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency.Optimization of reaction parameters (temperature, time, power).
Flow Chemistry Enhanced safety, scalability, precise process control, improved purity.Reactor design, optimization of flow rates and residence times.
Green Catalysts Reusability, reduced waste, milder reaction conditions.Development of novel solid acid catalysts, ionic liquids, or organocatalysts.
Biocatalysis High selectivity, mild conditions, environmentally friendly.Identification and engineering of enzymes for specific transformations.

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis

To fully understand and optimize the synthesis of this compound, advanced in-situ spectroscopic techniques will be indispensable. These methods allow for real-time monitoring of reaction kinetics and the identification of transient intermediates, providing a deeper understanding of the reaction mechanism.

Future research in this area should focus on:

Real-time NMR Spectroscopy: Techniques like Rapid-Injection NMR and the use of benchtop NMR spectrometers can provide immediate feedback on reaction progress and the formation of byproducts.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time without the need for sampling.

Mass Spectrometry-Based Techniques: The use of techniques like ReactIR (Infrared Spectroscopy) coupled with Mass Spectrometry can provide detailed mechanistic insights by identifying and tracking key reaction species.

By employing these advanced analytical tools, researchers can gain a comprehensive understanding of the reaction landscape, leading to more efficient and controlled synthetic processes.

Expansion into Materials Science and Supramolecular Chemistry

The unique electronic properties of the pyrimidine ring, combined with the presence of bromo and cyano functionalities, make this compound a promising candidate for applications in materials science and supramolecular chemistry.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known to be effective electron-transporting materials and hosts for phosphorescent emitters in OLEDs. mdpi.comresearchgate.net The electron-deficient nature of the pyrimidine core in this compound suggests its potential for use in developing new, efficient, and stable OLED materials. mdpi.comresearchgate.net Specifically, pyrimidine-5-carbonitrile derivatives have shown promise in thermally activated delayed fluorescence (TADF) emitters. ktu.edusemanticscholar.orgrsc.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the cyano group can act as coordination sites for metal ions, making this compound a potential building block for the construction of novel MOFs. chemicalbook.combu.edu.eg These materials have applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The ability of the pyrimidine core to participate in hydrogen bonding and π-π stacking interactions makes it an attractive component for designing self-assembling supramolecular structures such as cages and capsules. These structures can be used for molecular recognition, encapsulation, and controlled release.

Bio-inspired Synthetic Applications

Nature often provides elegant and efficient solutions to complex chemical transformations. Bio-inspired synthesis seeks to mimic these natural processes to develop novel and sustainable synthetic methods. The pyrimidine core is a fundamental component of nucleic acids (DNA and RNA), suggesting that enzymes involved in nucleotide metabolism could be harnessed for the synthesis of derivatives like this compound.

Future research could explore:

Enzymatic Halogenation and Functionalization: Investigating the use of halogenase enzymes to introduce the bromine atom onto the pyrimidine scaffold in a regioselective manner.

Biomimetic Cascades: Designing multi-step reaction sequences that mimic biosynthetic pathways to construct the pyrimidine ring and introduce the desired functional groups in a one-pot process.

Development of Catalytic Applications

The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, and the molecule as a whole can be functionalized to create novel ligands for metal-based catalysts or even act as an organocatalyst itself.

Potential future directions in this area include:

Ligand Development: The synthesis of derivatives of this compound for use as ligands in transition metal catalysis. The electronic properties of the pyrimidine ring can be tuned to influence the activity and selectivity of the metal center.

Organocatalysis: Exploring the potential of the pyrimidine core to act as a catalyst for various organic transformations. The Lewis basic nitrogen atoms could activate substrates for subsequent reactions. Pyrimidine derivatives have been investigated as catalysts in various reactions. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed for 5-Bromo-6-methylpyrimidine-4-carbonitrile, and how do reaction conditions affect yield?

The synthesis typically involves bromination of pyrimidine precursors or multi-component reactions. For example, thermal aqueous conditions (80–100°C) with ammonium acetate or thiourea derivatives can yield pyrimidinecarbonitriles, as seen in analogous compounds (e.g., 4-amino derivatives) . Alternatively, alkylation using bromo reagents (e.g., 1-bromo-2-methoxyethane) in DMF with potassium carbonate at room temperature achieves functionalization, though yields may vary (43% in one study) . Optimization requires balancing temperature, solvent polarity, and stoichiometry to minimize side reactions.

Advanced: How can conflicting NMR chemical shifts in brominated pyrimidines be resolved during structural analysis?

Substituent electronic effects significantly influence NMR shifts. For instance, the bromine atom deshields adjacent protons, while the cyano group alters electron density across the ring. In 4-amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile, the C5 proton resonates at δ 84.82 ppm (¹³C NMR), reflecting strong deshielding from the cyano group . Comparative analysis with structurally similar compounds (e.g., 4-chlorophenyl analogs) and DFT calculations can resolve ambiguities. Cross-referencing HRMS data (e.g., M+ at m/z 351 for brominated derivatives) ensures molecular formula accuracy .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • Melting point analysis : Consistent with analogs (e.g., 200–235°C for brominated pyrimidines) .
  • IR spectroscopy : Confirms cyano (ν ≈ 2212 cm⁻¹) and NH₂ groups (ν ≈ 3300–3478 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies substituent effects (e.g., methyl groups at δ 2.40 ppm) and ring proton environments .
  • HRMS : Validates molecular weight (e.g., M+ at m/z 351 for C17H11BrN4) .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

The bromine atom acts as a directing group in electrophilic substitutions, while the electron-withdrawing cyano group deactivates the ring. For example, in Suzuki-Miyaura couplings, the bromine at C5 facilitates cross-coupling at C6, as observed in aryl halide chemistry . Steric hindrance from the methyl group at C6 may limit reactivity at adjacent positions. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Basic: What purification methods are effective for this compound, and how does solvent choice impact crystallization?

Recrystallization from polar solvents (e.g., ethanol or water) is commonly used. For instance, slow evaporation of ethanol solutions yields single crystals suitable for X-ray diffraction, as demonstrated for related pyrimidines . Solvent polarity affects crystal morphology: non-polar solvents may yield smaller crystals, while DMF/water mixtures improve purity by removing hydrophilic impurities .

Advanced: How can computational chemistry predict the stability of this compound under varying conditions?

Density functional theory (DFT) calculations assess bond dissociation energies (BDEs) and frontier molecular orbitals. The bromine-carbon bond (C-Br) has a BDE of ~280 kJ/mol, suggesting susceptibility to hydrolysis under basic conditions. Stability studies in DMSO-d6 (as in NMR experiments) indicate no decomposition over 24 hours, but long-term storage requires anhydrous environments .

Basic: What role does the cyano group play in the compound’s reactivity toward nucleophiles?

The cyano group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example, in aminolysis reactions, the C5 carbonitrile can react with amines to form amidine derivatives, as seen in 4-amino-pyrimidinecarbonitriles . Kinetic studies in DMF show second-order dependence on amine concentration, suggesting a concerted mechanism .

Advanced: How can tandem mass spectrometry (MS/MS) elucidate fragmentation pathways for structural confirmation?

MS/MS analysis of the molecular ion (e.g., m/z 351) reveals characteristic fragments:

  • Loss of Br (Δm/z = 79/81) yields a base peak at m/z 270.
  • Subsequent cleavage of the cyano group (Δm/z = 26) produces m/z 244.
    Comparative fragmentation patterns with deuterated analogs or isotopologues enhance reliability .

Basic: What solvents and temperatures are optimal for preserving the compound’s stability during reactions?

Anhydrous DMF or DMSO is preferred for reactions requiring high solubility. Storage at –20°C in amber vials prevents photodegradation. Thermal stability tests show decomposition above 150°C, suggesting reflux conditions should not exceed 120°C .

Advanced: How does the methyl group at C6 influence intermolecular interactions in crystal packing?

X-ray diffraction of analogs (e.g., 4-(2-methylpropyl) derivatives) reveals that the methyl group engages in van der Waals interactions, contributing to centrosymmetric dimer formation via N–H⋯O hydrogen bonds . Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H = 45%, Br⋯H = 12%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.